Carcinogenicity Classification: NSAR vs. N-Nitrosoproline (NPRO) Head-to-Head Rodent Bioassay Comparison
Among non-volatile nitrosamino acids, carcinogenicity is not a class-wide property but rather compound-specific. In rodent bioassays, N-nitrososarcosine (NSAR) produced a positive carcinogenic response, whereas the structurally analogous compound N-nitrosoproline (NPRO) was unequivocally non-carcinogenic under comparable experimental conditions [1]. NSAR induced esophageal carcinomas in rats following oral administration; NPRO produced no tumors [1]. This dichotomous outcome demonstrates that the nitrosoamino acid scaffold alone does not predict carcinogenic potential and that NSAR requires distinct handling and risk assessment.
| Evidence Dimension | Carcinogenicity in rodent bioassay |
|---|---|
| Target Compound Data | Positive; esophageal carcinomas in rats (oral), liver carcinomas in newborn mice (i.p.) |
| Comparator Or Baseline | N-nitrosoproline (NPRO): Negative; non-carcinogenic in rats |
| Quantified Difference | Qualitative difference: carcinogen vs. non-carcinogen |
| Conditions | Oral administration in rats; intraperitoneal injection in newborn mice |
Why This Matters
Procurement of NSAR over NPRO is mandatory for studies requiring a non-volatile nitrosamine with demonstrated in vivo carcinogenic activity; substitution with NPRO would yield false-negative tumorigenicity data.
- [1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17 (1978). N-Nitrososarcosine. International Agency for Research on Cancer. View Source
